AXL over MET Kinase Selectivity
The 1,6-naphthyridinone scaffold, of which 2-(Trifluoromethyl)-1,6-naphthyridin-5(6H)-one is a core building block, has been demonstrated to enable exceptional kinase selectivity. A lead compound from this series, 25c, exhibited an IC50 of 1.1 nM against AXL kinase and 343-fold selectivity over the structurally homologous MET kinase in biochemical assays . This level of selectivity is a critical differentiator from other naphthyridine scaffolds (e.g., 2,7-naphthyridinone) which often show promiscuous MET inhibition .
| Evidence Dimension | Kinase Selectivity (AXL vs. MET) |
|---|---|
| Target Compound Data | Scaffold: 1,6-naphthyridinone derivative 25c; AXL IC50 = 1.1 nM; MET IC50 = 377 nM (calculated 343-fold selectivity) |
| Comparator Or Baseline | Scaffold: 2,7-naphthyridinone derivative 17c; MET IC50 = 13.8 nM; non-selective vs. AXL |
| Quantified Difference | 343-fold selectivity for AXL over MET for the 1,6-naphthyridinone scaffold vs. non-selective inhibition by the 2,7-naphthyridinone scaffold. |
| Conditions | Biochemical kinase assay |
Why This Matters
Procuring the correct naphthyridinone scaffold (1,6- vs. 2,7-) is essential for achieving target selectivity and avoiding off-target toxicity in kinase inhibitor programs.
